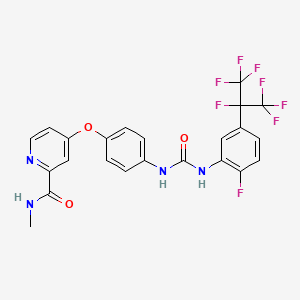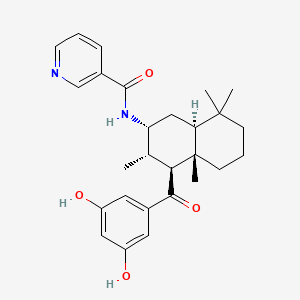
Gusacitinib
Übersicht
Beschreibung
ASN002 ist ein neuartiger und potenter dualer Inhibitor von Milz-Tyrosinkinase und Januskinase. Diese Kinasen spielen eine entscheidende Rolle in der Pathogenese verschiedener Arten von Lymphomen, soliden Tumoren, myeloproliferativen und entzündlichen Erkrankungen . ASN002 hat in präklinischen und klinischen Studien eine signifikante Wirksamkeit gezeigt und ist damit ein vielversprechender Kandidat für therapeutische Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ASN002 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von ASN002 beinhaltet wahrscheinlich die Optimierung der Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Skalierung der Reaktionen, die Optimierung der Reaktionsbedingungen und die Implementierung von Reinigungstechniken zur Isolierung des Endprodukts. Die genauen industriellen Produktionsmethoden sind proprietär und nicht öffentlich zugänglich .
Wissenschaftliche Forschungsanwendungen
ASN002 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Milz-Tyrosinkinase- und Januskinase-Signalwegen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und Immunzellfunktionen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und der Medikamentenforschung.
Wirkmechanismus
ASN002 entfaltet seine Wirkung durch Hemmung von Milz-Tyrosinkinase und Januskinase. Diese Kinasen sind an der Zytokinproduktion und -signalisierung beteiligt, die eine entscheidende Rolle in der Pathogenese verschiedener Krankheiten spielen. Durch die Hemmung dieser Kinasen unterdrückt ASN002 die durch diese Kinasen vermittelten Signalwege, was zu einem reduzierten Tumorwachstum und einer reduzierten Entzündung führt .
Wirkmechanismus
Target of Action
Gusacitinib, also known as ASN002, is an investigational drug that acts as a pan-Janus kinase inhibitor, binding with similar affinity at JAK1, JAK2, JAK3, and TYK2 . In addition to these targets, this compound also inhibits spleen tyrosine kinase (SYK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets (JAK and SYK kinases) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad range of targets. It blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes . By inhibiting these pathways, this compound can impact a broad range of cytokines and cells, suggesting it would have activity for treating conditions like chronic hand eczema (CHE) regardless of its underlying cause .
Pharmacokinetics
These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound has shown significant clinical efficacy in improving chronic hand eczema in a phase 2b study . It provided statistically significant improvements in multiple measures of disease severity compared with placebo . The molecular and cellular effects of this compound’s action are likely related to its inhibition of JAK and SYK kinases and the subsequent disruption of the associated signaling pathways .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pathogenesis of conditions like CHE is multifactorial, with genetics, atopy, contact allergens, and irritating substances playing a role in ‘triggering’ the disease . Therefore, these factors could potentially influence the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Gusacitinib is an orally bioavailable, potent dual inhibitor of Janus kinases (JAK 1, 2, 3, and TYK2) and spleen tyrosine kinase (SYK) with 50% inhibitory concentrations (IC50 values) of 5 to 46 nM in biochemical assays . It interacts with these enzymes, inhibiting their activity and thereby modulating the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a combined pan-JAK/SYK inhibitor, this compound blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Temporal Effects in Laboratory Settings
In a phase 2b study, this compound showed rapid improvement in chronic hand eczema patients and was well tolerated . Significant improvements were observed as early as 2 weeks in both mean modified total lesion severity score and the physician global assessment, and the effects were sustained for the duration of the study (32 weeks) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ASN002 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of ASN002 likely involves optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and implementing purification techniques to isolate the final product. The exact industrial production methods are proprietary and not publicly available .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ASN002 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach der jeweiligen Reaktion, die durchgeführt wird, z. B. Temperatur, Druck und verwendetes Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen substituierte Analoga von ASN002 ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ruxolitinib: Ein Januskinase-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.
Tofacitinib: Ein weiterer Januskinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis und Psoriasis-Arthritis eingesetzt wird.
Fostamatinib: Ein Milz-Tyrosinkinase-Inhibitor, der zur Behandlung von chronischer Immunthrombozytopenie eingesetzt wird.
Einzigartigkeit von ASN002
ASN002 ist einzigartig in seiner dualen Hemmung von sowohl Milz-Tyrosinkinase als auch Januskinase, was es ermöglicht, mehrere Signalwege gleichzeitig anzugreifen. Diese duale Hemmung bietet ein breiteres therapeutisches Potenzial im Vergleich zu Verbindungen, die nur eine dieser Kinasen hemmen .
Eigenschaften
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLXLJXEIUQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425381-60-7 | |
| Record name | Gusacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUSACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)


